Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 395664-58-1
VCID: VC2238600
InChI: InChI=1S/C6H3Br2FO2S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h1H3
SMILES: COC(=O)C1=C(C(=C(S1)Br)Br)F
Molecular Formula: C6H3Br2FO2S
Molecular Weight: 317.96 g/mol

Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate

CAS No.: 395664-58-1

Cat. No.: VC2238600

Molecular Formula: C6H3Br2FO2S

Molecular Weight: 317.96 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate - 395664-58-1

Specification

CAS No. 395664-58-1
Molecular Formula C6H3Br2FO2S
Molecular Weight 317.96 g/mol
IUPAC Name methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate
Standard InChI InChI=1S/C6H3Br2FO2S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h1H3
Standard InChI Key CUZHIRPKCADYDJ-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C(=C(S1)Br)Br)F
Canonical SMILES COC(=O)C1=C(C(=C(S1)Br)Br)F

Introduction

Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate is a complex organic compound with the molecular formula C6H3Br2FO2S. It is a derivative of thiophene, a five-membered ring system containing sulfur, and is characterized by the presence of bromine and fluorine substituents. This compound is of interest in various fields of chemistry due to its unique properties and potential applications.

Chemical Identifiers

Identifier TypeValue
PubChem CID15533893
CAS Number395664-58-1
EINECS200-258-5
DSSTox Substance IDDTXSID50573779

Synthesis and Preparation

While specific synthesis methods for Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate are not widely detailed in available literature, general approaches to synthesizing similar thiophene derivatives often involve halogenation reactions followed by esterification. The presence of fluorine and bromine suggests that the synthesis might involve careful control of reaction conditions to achieve the desired substitution pattern.

Applications and Research Findings

The compound's unique structure, featuring both bromine and fluorine substituents, makes it a candidate for various applications in organic synthesis and materials science. Fluorination can significantly affect the chemical and physical properties of organic compounds, potentially enhancing their stability or reactivity in specific reactions.

Influence of Fluorination

Fluorination in organic compounds can lead to increased stability and altered reactivity, which might be beneficial in applications such as pharmaceuticals or advanced materials. For instance, fluorinated thiophenes have been explored in the context of polymer synthesis, where fluorination can influence the polymer's ionization potential and optical properties .

Potential Uses

While specific applications of Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate are not well-documented, compounds with similar structures are often used as intermediates in the synthesis of complex molecules, including pharmaceuticals and electronic materials.

Safety and Handling

Given the presence of bromine and fluorine, handling this compound requires caution. It is classified with hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Proper storage conditions and protective equipment are recommended.

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